molecular formula C6H5AlO7 B1209684 Aluminium citrate CAS No. 813-92-3

Aluminium citrate

Cat. No. B1209684
CAS RN: 813-92-3
M. Wt: 216.08 g/mol
InChI Key: ZUGAOYSWHHGDJY-UHFFFAOYSA-K
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Patent
US04447364

Procedure details

combining the AlCl3 solution with an aqueous solution of citric acid containing up to about 50 weight % citric acid, while vigorously agitating the resultant solution, to form an aluminum citrate solution having a mole ratio of aluminum ion to citric acid molecule of from about 1.5:1 to 2.0:1, said AlCl3 solution being provided in an amount sufficient to form an aluminum citrate solution containing from 1 up to about 3 weight % aluminum; and
[Compound]
Name
aluminum ion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([OH:11])=[O:10])([C:5]([OH:7])=[O:6])[OH:4].[Al+3:14].[Cl-].[Cl-].[Cl-]>>[C:1]([O-:13])(=[O:12])[CH2:2][C:3]([CH2:8][C:9]([O-:11])=[O:10])([C:5]([O-:7])=[O:6])[OH:4].[Al+3:14] |f:1.2.3.4,5.6|

Inputs

Step One
Name
aluminum ion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being provided in an amount sufficient

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Al+3]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.